molecular formula C20H19ClN2O B2543675 3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide CAS No. 852138-28-4

3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Cat. No.: B2543675
CAS No.: 852138-28-4
M. Wt: 338.84
InChI Key: XNVWSSUURMOBGH-UHFFFAOYSA-N
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Description

3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,3,4,9-tetrahydro-1H-carbazole-6-methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide can be compared with other carbazole derivatives such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

3-chloro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c21-15-5-3-4-14(11-15)20(24)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)23-19/h3-5,8-11,23H,1-2,6-7,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVWSSUURMOBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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